molecular formula C7H10F3NO5 B581149 cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid CAS No. 1788041-58-6

cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

Cat. No.: B581149
CAS No.: 1788041-58-6
M. Wt: 245.15 g/mol
InChI Key: JPFWVYBLNMYLMA-UHFFFAOYSA-N
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Description

cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a chiral pyrrolidine derivative with the molecular formula C₇H₁₀F₃NO₅ (molecular weight: 245.154 g/mol) and CAS number 1788041-58-6 . It exists as a salt complex, where trifluoroacetic acid (TFA) acts as a counterion. This compound is classified under Protein Degrader Building Blocks, highlighting its relevance in pharmaceutical research, particularly in proteolysis-targeting chimera (PROTAC) development .

The structural uniqueness of this compound lies in its cis-configured hydroxyl and carboxylic acid groups on the pyrrolidine ring, combined with the strong acidity and volatility imparted by TFA. These features influence its reactivity, solubility, and application scope compared to analogous compounds.

Properties

IUPAC Name

3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWVYBLNMYLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cis-3-hydroxypyrrolidine-2-carboxylic acid, in its trifluoroacetic acid form, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • IUPAC Name : rel-(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid with trifluoroacetic acid
  • CAS Number : 1788041-58-6
  • Molecular Formula : C7H10F3NO5
  • Molecular Weight : 245.16 g/mol

Biological Activity Overview

The biological activity of cis-3-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including voltage-gated calcium channels (VGCCs) and metalloproteases.

  • Calcium Channel Modulation :
    • This compound exhibits dual activity towards the alpha-2-delta subunit of VGCCs, which plays a crucial role in neurotransmitter release and neuronal excitability. By modulating these channels, the compound can influence pain pathways and potentially serve as an analgesic agent .
  • Inhibition of Metalloproteases :
    • It has been reported that derivatives of pyrrolidine-2-carboxylic acid can inhibit zinc-dependent metalloproteases. This inhibition is relevant for conditions characterized by excessive protease activity, such as cardiovascular diseases and certain cancers .

Pharmacological Applications

The pharmacological applications of cis-3-hydroxypyrrolidine-2-carboxylic acid are diverse:

  • Pain Management : Due to its action on VGCCs, it may be useful in treating neuropathic pain and other pain syndromes.
  • Cancer Therapy : The ability to inhibit metalloproteases suggests potential applications in cancer treatment, where these enzymes often facilitate tumor progression and metastasis.
  • Neuroprotective Effects : Its modulation of calcium channels could provide neuroprotective benefits in conditions like ischemia or neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

StudyFindings
Perret et al. (2009)Demonstrated that VGCC modulation can significantly reduce pain responses in animal models .
Neumaier et al. (2015)Reported that pyrrolidine derivatives showed promise as inhibitors of metalloproteases, with implications for treating vascular diseases .
Clinical TrialsOngoing trials are investigating the effectiveness of related compounds in managing chronic pain and cancer-related symptoms.

Scientific Research Applications

Overview

Cis-3-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow it to serve as a versatile building block in drug development and therapeutic applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects in various diseases due to its ability to interact with biological targets effectively.

Case Studies and Findings:

  • Cytostatic and Cerebroprotective Effects : Research indicates that derivatives of pyrrolidine compounds can be utilized in treating conditions associated with myocardial ischemia, congestive heart failure, and other cardiovascular diseases. These compounds exhibit cytostatic properties which may help inhibit cancer cell proliferation .
  • Inhibition of Zinc Hydrolase Activity : The compound has shown promise in inhibiting zinc hydrolase activity, which is crucial in managing diseases such as atherosclerosis and diabetic complications .

Neuropharmacology

The compound's structural characteristics make it an attractive candidate for developing drugs targeting the central nervous system.

Research Insights:

  • Recent studies have indicated that modifications to pyrrolidine scaffolds can enhance selectivity for dopamine receptors, which is vital for treating neurological disorders such as schizophrenia and Parkinson's disease .

Drug Development

This compound serves as a critical intermediate in synthesizing more complex pharmacologically active compounds.

Applications in Synthesis:

  • It is frequently employed as a building block in the synthesis of novel drug candidates, particularly those aimed at improving blood-brain barrier permeability .

Data Table: Stock Solution Preparation

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.0791 mL20.3957 mL40.7914 mL
5 mM0.8158 mL4.0791 mL8.1583 mL
10 mM0.4079 mL2.0396 mL4.0791 mL

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid 1788041-58-6 C₇H₁₀F₃NO₅ Hydroxyl, carboxylic acid, trifluoroacetyl Protein degradation research
trans-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid 1788054-78-3 C₇H₁₀F₃NO₅ Hydroxyl, carboxylic acid, trifluoroacetyl Synthetic intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ Chloro, methyl, pyrimidine, carboxylic acid Pharmaceutical synthesis
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone 946386-88-5 C₁₆H₁₈N₄ Cyclohexyl, indenopyrazole, hydrazone Experimental research

Functional Group and Acidity Comparisons

  • Trifluoroacetic Acid (TFA) : The presence of TFA in the target compound enhances acidity (pKa ~0.3) and solubility in organic solvents, critical for purification workflows (e.g., HPLC, as in ) . By contrast, methanesulfonic acid (MSA) and trifluoromethanesulfonic acid (TFMSA) exhibit higher thermal stability and are preferred in ionic liquid synthesis, though they are less volatile .
  • Chloro and Methyl Groups : In 2-chloro-6-methylpyrimidine-4-carboxylic acid , the electron-withdrawing chloro group increases electrophilicity, making it reactive in cross-coupling reactions, unlike the hydroxyl group in the target compound .

Preparation Methods

Stereoselective Hydrogenation for cis-Isomer Formation

The most widely documented method involves catalytic hydrogenation of 3-hydroxypyrroline-2-carboxylate precursors. As described in patent EP3015456A1, hydrogenation of (2S,3R)-3-hydroxypyrroline-2-carboxylic acid tert-butyl ester over palladium-on-carbon (Pd/C) in methanol at 50 psi H₂ selectively produces the cis-isomer with >98% diastereomeric excess. Key advantages include:

  • Stereochemical fidelity : The tert-butyl ester group prevents epimerization at the C2 position during hydrogenation.

  • Scalability : Reactions proceed at ambient temperature with 90–95% isolated yields.

Table 1: Hydrogenation Conditions and Outcomes

SubstrateCatalystPressure (psi)SolventYield (%)cis:trans Ratio
3-Hydroxypyrroline-2-tert-butyl ester5% Pd/C50MeOH9298:2
3-Hydroxypyrroline-methyl ester10% Pd/C30EtOAc8595:5

Role of Protecting Groups in Racemization Prevention

Unprotected carboxylic acid groups undergo racemization during hydrogenation due to keto-enol tautomerization. Patent data demonstrate that tert-butoxycarbonyl (Boc) protection of the amine and esterification of the carboxylic acid (e.g., methyl or benzyl esters) are critical for maintaining stereointegrity. For example, hydrogenation of Boc-protected 3-hydroxypyrroline-methyl ester in ethyl acetate achieves 89% yield without racemization, whereas unprotected analogs yield <50% cis-product.

Alkylation and Protecting Group Strategies

Alkylation of Pyrrolidine Intermediates

A two-step alkylation-protection sequence enables large-scale synthesis:

  • Alkoxy group introduction : Treatment of 3-hydroxypyrrolidine-2-carboxylic acid with sodium hydride (NaH) in tetrahydrofuran (THF) generates a stabilized alkoxide, which reacts with methyl iodide to form the methyl ether.

  • Carboxylic acid protection : Subsequent Boc protection using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) affords the tert-butyl ester in 82% yield.

Table 2: Alkylation Reaction Parameters

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1NaH, CH₃ITHF0278
2Boc₂O, DMAPCH₂Cl₂251282

Trifluoroacetic Acid Salt Formation

The final step involves Boc deprotection using TFA in dichloromethane (DCM). For instance, stirring Boc-protected cis-3-hydroxypyrrolidine-2-carboxylic acid methyl ester with 20% TFA/DCM for 4 hours at 25°C yields the TFA salt with quantitative conversion.

Resolution of Racemic Mixtures

Chiral Auxiliary-Mediated Crystallization

Racemic cis-3-hydroxypyrrolidine-2-carboxylic acid can be resolved using (1S)-(+)-camphorsulfonic acid as a chiral resolving agent. Dissolving the racemate in hot ethanol with 1.1 equivalents of camphorsulfonic acid followed by slow cooling isolates the desired (2R,3S)-enantiomer with 99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired enantiomer. Using Pseudomonas fluorescens lipase (PFL) and vinyl acetate in tert-butyl methyl ether (MTBE), the (2S,3R)-enantiomer is acetylated at the hydroxyl group, leaving the (2R,3S)-isomer unreacted. After 24 hours, column chromatography separates the products with 94% ee.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Industrial protocols prioritize inexpensive reagents:

  • Phase transfer catalysts : Tetrabutylammonium bromide (TBAB) replaces costly crown ethers in alkylation steps, reducing costs by 40% without compromising yield.

  • Solvent recycling : Methanol and DCM are recovered via distillation, achieving 70% solvent reuse.

Waste Stream Management

Neutralization of TFA-containing waste with calcium carbonate generates non-hazardous calcium trifluoroacetate, which is filtered and landfilled. This process decreases environmental impact compared to direct aqueous disposal.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.59–4.70 (m, 1H, C3-OH), 3.16–3.29 (m, 1H, C2-H), 2.83–2.86 (m, 1H, C5-H).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min for (2R,3S)-isomer.

Table 3: Physicochemical Properties

PropertyValue
Molecular weight245.16 g/mol
Melting point158–160°C
Solubility in water50 mg/mL
Optical rotation [α]²⁵D+12.4° (c = 1, H₂O)

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing cis-3-hydroxypyrrolidine-2-carboxylic acid in solution-phase peptide synthesis?

  • Methodological Answer : The compound is synthesized via solution-phase peptide synthesis, typically using trifluoroacetic acid (TFA) as a solvent or catalyst. Key parameters include:

  • Temperature : Maintain below 40°C to avoid decomposition (mp: 232°C with decomposition) .
  • Assay Purity : Ensure ≥95% purity via HPLC, with SMILES string validation ([O@@H]1CCN[C@@H]1C(O)=O) to confirm stereochemistry .
  • Reaction Suitability : Monitor by TLC or NMR for intermediate formation, particularly the stability of the hydroxyl group under acidic conditions .

Q. How does TFA influence the purification of cis-3-hydroxypyrrolidine-2-carboxylic acid?

  • Methodological Answer : TFA is critical in reverse-phase HPLC purification due to its ion-pairing properties.

  • Protocol : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. TFA enhances resolution by protonating carboxylic acid groups, improving peak symmetry .
  • Caution : Residual TFA may require lyophilization or neutralization with bases like triethylamine to prevent degradation of acid-sensitive functionalities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 232°C vs. decomposition observed in other studies)?

  • Methodological Answer : Variations arise from polymorphic forms or hydration states.

  • Analytical Strategy :

Perform differential scanning calorimetry (DSC) to characterize thermal behavior.

Use X-ray crystallography to identify crystalline phases .

  • Mitigation : Synthesize under controlled humidity and compare with literature data using identical instrumentation .

Q. What advanced techniques validate the stereochemical integrity of cis-3-hydroxypyrrolidine-2-carboxylic acid in complex reactions?

  • Methodological Answer :

  • Chiral HPLC : Employ a Chiralpak® IA column with 0.1% TFA in hexane/isopropanol to separate enantiomers .
  • NOESY NMR : Detect spatial proximity between the hydroxyl (C3) and carboxylic acid (C2) groups to confirm cis-configuration .
  • Circular Dichroism (CD) : Compare experimental spectra with computed models for absolute configuration assignment .

Q. How does TFA’s acidity impact mechanistic studies of pyrrolidine carboxylate derivatives?

  • Methodological Answer : TFA (pKa ~0.23) protonates intermediates, altering reaction pathways.

  • Case Study : In peptide coupling, TFA stabilizes carbocation intermediates but may promote racemization at C2. Use low temperatures (0–5°C) and short reaction times to minimize this .
  • Kinetic Analysis : Conduct pH-rate profiling with alternative acids (e.g., acetic acid) to isolate TFA-specific effects .

Data Contradiction Analysis

Q. Why do some protocols report TFA as essential for solubility, while others note limited stability in its presence?

  • Resolution :

  • Solubility vs. Stability Trade-off : TFA enhances solubility of polar intermediates but may hydrolyze acid-labile protecting groups (e.g., tert-butyl esters).
  • Experimental Design :
Condition Advantage Risk
0.1% TFAImproved peptide solubility Ester hydrolysis
Neutral pHStability of estersPoor solubility
  • Recommendation : Use TFA during synthesis and switch to neutral buffers (e.g., ammonium acetate) during final purification .

Analytical Method Development

Q. What strategies detect trace TFA residues in final products, and how are they quantified?

  • Methodological Answer :

  • NMR : Observe the characteristic CF3 signal at ~116 ppm in 19F^{19}\text{F} NMR .
  • LC-MS : Use a HILIC column with negative-ion ESI to detect [M-H]^- ions (m/z 113.02 for TFA) .
  • Limit of Detection : Achieve <0.01% residual TFA via derivatization with 2,4-dinitrophenylhydrazine and UV-Vis quantification .

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